Cas no 1522126-38-0 (ethyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine)

Ethyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine is a fluorinated pyrazole derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a fluoroethyl-substituted pyrazole core coupled with an ethylamine side chain, offering versatility as a building block for drug discovery. Its structural characteristics, including the fluorine atom and amine functionality, enhance binding affinity and metabolic stability, making it valuable for the development of bioactive molecules. The compound’s synthetic flexibility allows for further derivatization, enabling the exploration of structure-activity relationships in target-oriented research. Suitable for use in small-molecule screening and lead optimization, it serves as a key intermediate in the design of novel therapeutic agents.
ethyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine structure
1522126-38-0 structure
商品名:ethyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine
CAS番号:1522126-38-0
MF:C8H14FN3
メガワット:171.215264797211
CID:6206113
PubChem ID:80694659

ethyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine 化学的及び物理的性質

名前と識別子

    • ethyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine
    • AKOS019261645
    • 1522126-38-0
    • EN300-765846
    • インチ: 1S/C8H14FN3/c1-2-10-5-8-6-11-12(7-8)4-3-9/h6-7,10H,2-5H2,1H3
    • InChIKey: AAABGTGDXQCHOR-UHFFFAOYSA-N
    • ほほえんだ: FCCN1C=C(C=N1)CNCC

計算された属性

  • せいみつぶんしりょう: 171.11717562g/mol
  • どういたいしつりょう: 171.11717562g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 5
  • 複雑さ: 121
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 29.8Ų

ethyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-765846-0.05g
ethyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine
1522126-38-0 95.0%
0.05g
$768.0 2025-03-21
Enamine
EN300-765846-5.0g
ethyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine
1522126-38-0 95.0%
5.0g
$2650.0 2025-03-21
Enamine
EN300-765846-0.5g
ethyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine
1522126-38-0 95.0%
0.5g
$877.0 2025-03-21
Enamine
EN300-765846-2.5g
ethyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine
1522126-38-0 95.0%
2.5g
$1791.0 2025-03-21
Enamine
EN300-765846-0.1g
ethyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine
1522126-38-0 95.0%
0.1g
$804.0 2025-03-21
Enamine
EN300-765846-1.0g
ethyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine
1522126-38-0 95.0%
1.0g
$914.0 2025-03-21
Enamine
EN300-765846-10.0g
ethyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine
1522126-38-0 95.0%
10.0g
$3929.0 2025-03-21
Enamine
EN300-765846-0.25g
ethyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine
1522126-38-0 95.0%
0.25g
$840.0 2025-03-21

ethyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine 関連文献

ethyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amineに関する追加情報

Ethyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine: A Comprehensive Overview

Ethyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine, also known by its CAS number 1522126-38-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has been extensively studied for its potential applications in drug discovery and material science. The structure of this molecule is characterized by a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The pyrazole ring is further substituted with a fluoroethyl group at the 1-position and an ethylamine group at the 4-position, making it a versatile scaffold for various chemical modifications.

The synthesis of ethyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine involves a series of well-established organic reactions. The core pyrazole ring can be synthesized through the cyclization of 1,4-diamines with carbonyl compounds under appropriate conditions. Subsequent substitution reactions are employed to introduce the fluoroethyl and ethylamine groups at specific positions on the ring. These reactions are typically carried out in controlled environments to ensure high yields and purity of the final product.

Recent studies have highlighted the potential of this compound as a building block in medicinal chemistry. Its unique structure allows for easy functionalization, enabling researchers to explore its role in various biological systems. For instance, ethyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine has been investigated for its ability to modulate enzyme activity and interact with cellular receptors. These properties make it a promising candidate for the development of novel therapeutic agents.

In addition to its pharmacological applications, this compound has also found use in materials science. Its ability to form stable complexes with metal ions has led to its exploration as a ligand in coordination chemistry. Researchers have reported that ethyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine can act as a versatile ligand, facilitating the synthesis of metal-organic frameworks (MOFs) and other advanced materials.

The physical and chemical properties of ethyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine have been thoroughly characterized using modern analytical techniques. Its solubility, melting point, and stability under different conditions have been determined, providing valuable insights into its handling and storage requirements. These studies are essential for ensuring safe and efficient use in both laboratory and industrial settings.

Looking ahead, the continued exploration of ethyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine is expected to yield further breakthroughs in its application across diverse fields. Its unique combination of structural features and functional groups positions it as a valuable tool for researchers seeking innovative solutions in chemistry and beyond.

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